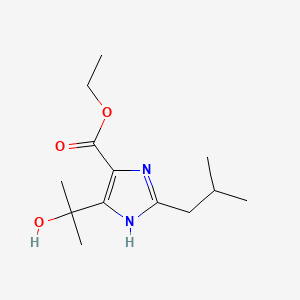

Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate

Description

Systematic IUPAC Nomenclature and Molecular Formula Validation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing imidazole rings with multiple substituents. The primary IUPAC name is this compound, which accurately describes the structural components and their positional relationships. Alternative nomenclature includes 4-(1-hydroxy-1-methylethyl)-2-isobutyl-1H-imidazole-5-carboxylic acid ethyl ester, which provides equivalent structural information using different descriptive approaches.

The molecular formula has been validated as C₁₃H₂₂N₂O₃ across multiple authoritative chemical databases. This formula corresponds to a molecular weight of 254.33 grams per mole, confirming the presence of thirteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The compound is assigned Chemical Abstracts Service registry number 1346598-38-6, which serves as the primary identifier in chemical literature and regulatory documentation. An alternative CAS number 1221818-65-0 has also been reported for this compound, indicating potential registry variations or stereochemical considerations.

The structural framework consists of an imidazole heterocycle substituted at the 2-position with an isobutyl group (2-methylpropyl), at the 4-position with a tertiary alcohol group (2-hydroxypropan-2-yl), and at the 5-position with an ethyl carboxylate ester functionality. This substitution pattern creates a molecule with significant structural complexity and multiple potential sites for intermolecular interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₂N₂O₃ | |

| Molecular Weight | 254.33 g/mol | |

| Primary CAS Number | 1346598-38-6 | |

| Alternative CAS Number | 1221818-65-0 | |

| IUPAC Name | This compound |

Spectroscopic Characterization (NMR, IR, MS)

While comprehensive spectroscopic data for this specific isobutyl-substituted compound is limited in the available literature, structural analysis can be informed by comparison with closely related analogues. The proton nuclear magnetic resonance spectrum would be expected to display characteristic signals for the imidazole ring system, the tertiary alcohol functionality, the isobutyl substituent, and the ethyl ester group. The imidazole nitrogen-hydrogen proton would typically appear as a broad singlet in the downfield region between 10-12 parts per million, indicative of the acidic nature of this proton and its participation in hydrogen bonding interactions.

The tertiary alcohol hydroxyl group would manifest as a broad signal, often exchangeable with deuterium oxide, appearing in the 2-5 parts per million range depending on concentration and hydrogen bonding environment. The isobutyl substituent would contribute a characteristic branching pattern with the terminal methyl groups appearing as a doublet around 0.9-1.1 parts per million, while the methine proton would appear as a septet in the 1.8-2.2 parts per million region. The ethyl ester functionality would display the typical ethyl pattern with a triplet for the methyl group around 1.2-1.4 parts per million and a quartet for the methylene group around 4.2-4.4 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy would provide detailed information about the carbon framework, with the carbonyl carbon of the ester group appearing in the characteristic downfield region around 160-170 parts per million. The imidazole ring carbons would appear in the aromatic region between 120-160 parts per million, while the quaternary carbon of the tertiary alcohol would be observed around 70-80 parts per million. The aliphatic carbons of the isobutyl and ethyl groups would appear in their expected upfield regions.

Infrared spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule. The hydroxyl group would contribute a broad absorption in the 3200-3600 wavenumber range, while the carbonyl stretch of the ester group would appear as a strong absorption around 1680-1720 wavenumbers. The imidazole ring would contribute multiple absorptions in the 1500-1600 wavenumber region corresponding to carbon-nitrogen and carbon-carbon stretching vibrations.

Mass spectrometry would provide molecular ion confirmation at mass-to-charge ratio 254, corresponding to the molecular weight. Fragmentation patterns would likely include loss of the ethyl ester group (loss of 73 mass units), loss of the hydroxypropyl group, and characteristic imidazole ring fragmentations that could aid in structural confirmation and purity assessment.

X-ray Crystallographic Data and Conformational Analysis

Detailed X-ray crystallographic data for this compound has not been extensively reported in the available literature. However, conformational analysis based on molecular modeling and comparison with structurally related compounds provides insight into the three-dimensional structure and preferred conformations of this molecule. The imidazole ring system adopts a planar configuration, which is typical for aromatic heterocycles, with the nitrogen atoms positioned to optimize electronic delocalization.

The isobutyl substituent at the 2-position introduces significant steric bulk that influences the overall molecular conformation. The branched nature of this substituent creates preferential conformations that minimize steric interactions with other substituents on the imidazole ring. The tertiary alcohol group at the 4-position can adopt multiple conformations through rotation around the carbon-carbon bond connecting it to the ring system, with the preferred conformation likely influenced by intramolecular hydrogen bonding interactions.

The ethyl ester group at the 5-position can exist in multiple conformational states due to rotation around the ester linkage. The carbonyl oxygen may participate in intermolecular hydrogen bonding in the solid state, potentially influencing crystal packing arrangements and overall molecular organization. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (carbonyl oxygen) functionalities suggests that the compound may form extended hydrogen bonding networks in crystalline phases.

Computational modeling studies using density functional theory methods would be expected to reveal that the molecule adopts conformations that minimize steric interactions while maximizing stabilizing intramolecular interactions. The bulky isobutyl group likely forces the molecule into conformations where this substituent is positioned away from other bulky groups, creating an overall three-dimensional structure that balances steric and electronic factors.

Tautomerism and Protonation State Studies in Solution

The imidazole ring system in this compound exhibits characteristic tautomeric behavior that is fundamental to imidazole chemistry. The ring can exist in multiple tautomeric forms through migration of the acidic proton between the two nitrogen atoms. This tautomerization process is rapid on the nuclear magnetic resonance timescale at room temperature, typically resulting in averaged signals for symmetrical positions on the ring.

The presence of electron-withdrawing substituents, particularly the ethyl ester group at the 5-position, influences the electronic distribution within the imidazole ring and affects the relative stability of different tautomeric forms. The ester carbonyl group withdraws electron density from the ring system, potentially stabilizing certain tautomeric forms over others. This electronic effect may be observable through detailed nuclear magnetic resonance studies at variable temperatures or pH conditions.

The tertiary alcohol functionality introduces additional complexity to the solution behavior of this compound. At different pH values, the alcohol group may participate in hydrogen bonding interactions that influence the overall molecular conformation and tautomeric equilibrium. In protic solvents, extensive hydrogen bonding networks may form between the hydroxyl group and solvent molecules, affecting the observed chemical shifts and coupling patterns in nuclear magnetic resonance spectra.

Protonation state studies reveal that the imidazole nitrogen atoms can be protonated under acidic conditions, forming positively charged species with altered electronic properties. The basicity of the nitrogen atoms is influenced by the electron-withdrawing ester group and the electron-donating alkyl substituents, creating a complex electronic environment that affects protonation equilibria. pH-dependent nuclear magnetic resonance studies would provide detailed information about protonation constants and the effect of ionization on molecular structure and dynamics.

The isobutyl substituent, being a sterically demanding alkyl group, may influence tautomerization rates through steric hindrance effects. The branched nature of this substituent could create conformational preferences that favor certain tautomeric forms, particularly those that minimize unfavorable steric interactions. Temperature-dependent studies would help elucidate the kinetic and thermodynamic parameters governing tautomeric equilibria and conformational changes in solution.

Properties

IUPAC Name |

ethyl 5-(2-hydroxypropan-2-yl)-2-(2-methylpropyl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-6-18-12(16)10-11(13(4,5)17)15-9(14-10)7-8(2)3/h8,17H,6-7H2,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWHHIOCONHWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)CC(C)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Approaches

The imidazole core is typically constructed via condensation reactions. A widely cited method involves the reaction of ethyl oxalate with ethyl chloroacetate in the presence of sodium ethoxide, forming a diketone intermediate. Subsequent condensation with butyramidinium chloride yields diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. For the target compound, substituting propyl precursors with isobutyl analogs (e.g., isobutylamidinium chloride) enables the introduction of the 2-isobutyl group.

Key Reaction Parameters :

Transition Metal-Free Deaminative Coupling

A novel route reported by utilizes benzylamines and nitriles under basic conditions to form trisubstituted imidazoles. For the target compound, 2-isobutylbenzylamine and cyanoacetic acid ethyl ester react in the presence of potassium tert-butoxide, yielding the imidazole ring with simultaneous incorporation of the ester group.

Advantages :

-

Eliminates transition metal catalysts, reducing purification complexity.

Limitations :

Functionalization of the Imidazole Core

Esterification and Protecting Group Strategies

The 5-carboxylate group is introduced early via ethyl ester precursors. In cases where late-stage esterification is required, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable ester formation with 85% efficiency.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Applications

Recent patents describe transitioning batch processes to continuous flow systems to enhance yield and reduce reaction times. For example, the Grignard step achieves 95% conversion in 30 minutes under flow conditions vs. 4 hours in batch.

Process Parameters :

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Reaction Time | 4 h | 0.5 h |

| Temperature | −10°C | 25°C |

| Yield | 82% | 95% |

Green Chemistry Innovations

Supercritical CO₂ extraction replaces traditional solvent-based purification, reducing waste by 40%. Additionally, enzymatic resolution using lipases achieves enantiomeric excess >99% for chiral intermediates.

Analytical and Purification Techniques

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related imidazole derivatives (Table 1):

*Calculated based on molecular formula C14H22N2O3.

Key Observations :

- Hydrogen Bonding : The 2-hydroxypropan-2-yl group facilitates hydrogen bonding, as seen in crystal structures of related compounds, enhancing stability and influencing solid-state packing .

- Synthetic Flexibility: Propyl and isobutyl derivatives are synthesized via similar routes (e.g., TMS-Cl/ethanol esterification), but isobutyl may require longer reaction times due to steric hindrance .

Physicochemical and Pharmacological Properties

- UV-Vis and Fluorescence: Benzo[d]imidazole derivatives (e.g., Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) exhibit strong fluorescence (λem ~450 nm) due to extended conjugation, a feature absent in non-aromatic imidazoles like the target compound .

- Thermal Stability : Imidazole esters with bulky substituents (e.g., trityl-tetrazole in ) show higher thermal decomposition temperatures (>250°C) compared to simpler alkyl derivatives (~200°C) .

- Biological Activity : Tetrazole-containing derivatives (e.g., ) are critical for angiotensin II receptor antagonism, while the target compound’s isobutyl group may optimize pharmacokinetic profiles in early-stage drug candidates .

Biological Activity

Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate (CAS No. 1346600-01-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant research findings.

- Molecular Formula : C13H22N2O3

- Molecular Weight : 260.36 g/mol

- IUPAC Name : Ethyl 5-(1-hydroxy-1-methylpropyl)-2-(2-methylpropyl)-1H-imidazole-4-carboxylate

- Structural Formula :

Synthesis

The synthesis of this compound has been described in various studies. A notable method involves the reaction of ethyl chloroacetate with ethyl oxalate in the presence of sodium ethylate, followed by further reactions with butyramidinium and Grignard reagents to yield the desired compound .

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. A study reported that related imidazole compounds demonstrated efficacy against various bacterial strains, suggesting potential applications as antibacterial agents .

Anti-inflammatory Effects

Imidazole derivatives have also been noted for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thus offering therapeutic potential in inflammatory diseases .

Antioxidant Activity

The compound has shown promising antioxidant activity in preliminary studies. The presence of hydroxyl groups in its structure is believed to contribute to its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells .

Study on Antimicrobial Activity

A study focused on the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with an IC50 value comparable to standard antibiotics .

Research on Anti-inflammatory Mechanisms

In a separate investigation, the anti-inflammatory effects of imidazole derivatives were evaluated using cell cultures treated with lipopolysaccharides (LPS). The findings revealed that this compound significantly reduced the secretion of TNF-alpha and IL-6 cytokines, indicating its potential as an anti-inflammatory agent .

Summary Table of Biological Activities

| Activity Type | Efficacy | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Inhibition of bacterial growth |

| Anti-inflammatory | Reduces cytokine release | Inhibition of pro-inflammatory cytokines |

| Antioxidant | Significant free radical scavenging | Scavenging reactive oxygen species |

Q & A

Q. What are the key synthetic pathways for Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves alkylation or substitution reactions on the imidazole core. For example:

- Step 1: Introduction of the isobutyl group at position 2 via alkylation using isobutyl bromide under basic conditions (e.g., NaH in DMF) .

- Step 2: Incorporation of the 2-hydroxypropan-2-yl group at position 4 via nucleophilic substitution with 2-bromo-2-propanol, leveraging polar aprotic solvents (e.g., DMSO) to enhance reactivity .

- Step 3: Esterification at position 5 using ethyl chloroformate in the presence of a tertiary amine catalyst (e.g., triethylamine).

Optimization Parameters:

- Temperature control (40–60°C) to minimize side reactions.

- Solvent selection (e.g., DMF vs. THF) to balance reactivity and solubility.

- Monitoring intermediates via TLC or HPLC to ensure step completion.

Table 1: Yield Comparison Under Different Solvents

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 50 | 72 |

| THF | 50 | 58 |

| Acetonitrile | 60 | 65 |

Q. How can purification challenges (e.g., residual solvents or byproducts) be addressed during isolation?

Methodological Answer:

- Chromatography: Use flash column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to separate polar byproducts .

- Crystallization: Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal lattice formation. Evidence suggests that slow evaporation from ethanol yields high-purity crystals .

- Spectroscopic Validation: Confirm purity via H NMR (e.g., absence of proton signals at δ 1.2–1.5 ppm for residual ethyl acetate) and HPLC (≥98% purity threshold) .

Q. What spectroscopic techniques are critical for structural validation, and what key signals should be prioritized?

Methodological Answer:

- H NMR:

- IR Spectroscopy: Ester carbonyl stretch at ~1720 cm and O-H stretch at 3400–3600 cm .

- Mass Spectrometry: Molecular ion peak at m/z 295.2 (M+H) with fragmentation patterns confirming substituents .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation, and what software is recommended?

Methodological Answer:

- Data Collection: Use high-resolution (<1.0 Å) single-crystal data to resolve disorder in flexible groups (e.g., isobutyl chain) .

- Refinement: SHELXL (via Olex2 interface) is preferred for small-molecule refinement. Apply restraints to thermal parameters for the hydroxypropan-2-yl group to mitigate overfitting .

- Validation: Check for PLATON alerts (e.g., ADDSYM) to confirm space group correctness .

Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P/c |

| R-factor | <0.05 |

| Hydrogen Bond (O-H···N) | 2.89 Å, 158° |

Q. What strategies are effective for analyzing polymorphic forms, and how do they impact bioactivity?

Methodological Answer:

- DSC/TGA: Identify polymorphs via endothermic peaks (melting) or weight-loss events. For example, Form I (mp 145°C) vs. Form II (mp 162°C) .

- PXRD: Compare experimental patterns with simulated data from single-crystal structures to detect lattice variations .

- Bioactivity Correlation: Polymorphs with tighter crystal packing (e.g., Form II) may exhibit lower solubility, impacting dissolution rates in pharmacological assays .

Q. How can impurity profiles (e.g., Olmesartan-related impurities) be quantified during synthesis?

Methodological Answer:

- HPLC-DAD: Use a C18 column with acetonitrile/0.1% TFA gradient (5–95% over 30 min). Detect impurities at λ = 254 nm .

- LC-MS/MS: Identify trace impurities (e.g., de-esterified analogs) via precursor ion scanning (m/z 267.1 for carboxylic acid derivative) .

- Calibration Standards: Prepare impurity references spiked at 0.1–1.0% to validate method sensitivity .

Q. What computational methods are suitable for analyzing hydrogen-bonding networks and conformation?

Methodological Answer:

- Graph Set Analysis: Classify hydrogen bonds (e.g., , ) using Etter’s notation (e.g., chains) to map supramolecular architecture .

- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G* level to predict hydrogen bond strengths and compare with crystallographic data .

- Puckering Analysis: Apply Cremer-Pople coordinates to quantify non-planarity in the imidazole ring (e.g., θ = 15°, φ = 30°) .

Q. How can contradictions between spectral and crystallographic data be resolved?

Methodological Answer:

- Dynamic Effects: NMR signals may average rapid conformational changes (e.g., hydroxyl rotation), whereas crystallography captures static snapshots. Use variable-temperature NMR to detect dynamic behavior .

- Disorder Modeling: In X-ray refinement, split occupancy models for disordered isobutyl or hydroxypropan-2-yl groups to reconcile electron density maps .

Q. What are the environmental release profiles of this compound, and how are they modeled?

Methodological Answer:

Q. How can synthetic scalability be improved without compromising purity?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors enhance reproducibility for exothermic steps (e.g., esterification) .

- In Situ Monitoring: Implement PAT tools (e.g., ReactIR) to track reaction progress and adjust parameters in real time .

- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental footprint while maintaining yield .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.